Pirenoxine
Overview
Description
Pirenoxine is a chemical compound with the IUPAC name 1,5-Dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid. It is primarily used in the treatment and prevention of cataracts. This compound interacts with selenite or calcium ions, which are factors leading to the formation of lens cataract .
Mechanism of Action
Target of Action
Pirenoxine primarily targets selenite and calcium ions . These ions have been identified as factors leading to the formation of lens cataracts .
Mode of Action
This compound interacts with its targets, the selenite and calcium ions, and reduces the cloudiness of the lens solution containing these ions . This interaction is believed to inhibit lens opacification, thereby preventing cataract formation .
Biochemical Pathways
It is known that this compound’s interaction with selenite and calcium ions plays a crucial role in its anti-cataractogenic effects .
Pharmacokinetics
More research is needed to fully understand the pharmacokinetics of this compound .
Result of Action
The primary result of this compound’s action is the reduction of cloudiness in the lens solution containing calcium and selenite ions . This reduction in cloudiness is indicative of a decrease in lens opacification, which is a key factor in the formation of cataracts .
Action Environment
This compound is used in liquid solutions to mimic the environment of the eye .
Biochemical Analysis
Biochemical Properties
Pirenoxine interacts with selenite or calcium ions that have been proven as factors leading to the formation of lens cataract . It reduces the cloudiness of the lens solution containing calcium by 38% and reduced the cloudiness of the selenite solution by 11% .
Cellular Effects
In liquid solutions, this compound could cause decreased cloudiness of a crystallin solution produced to mimic the environment of the eye . This suggests that this compound may have a significant impact on cellular processes, particularly those related to vision and eye health.
Molecular Mechanism
It is known that this compound interacts with selenite or calcium ions, which are factors leading to the formation of lens cataract .
Temporal Effects in Laboratory Settings
It has been shown to reduce the cloudiness of lens solutions over time .
Dosage Effects in Animal Models
The administration of this compound via subcutaneous, intravenous, or intraperitoneal routes in animal models demonstrated hypoglycemic effects in a dose-dependent manner .
Metabolic Pathways
It is known that this compound interferes with lens glucose metabolism mediated by aldose reductase in the polyol pathway via NADPH oxidation, resulting in inhibition of sorbitol synthesis and a reduction of further osmotic damage .
Preparation Methods
Pirenoxine can be synthesized through various chemical routes. One common method involves the reaction of 2-aminophenol with phthalic anhydride to form 2-(2-hydroxyphenyl)isoindoline-1,3-dione. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-hydroxyphenyl)isoindoline-1,3-dione hydrazone. The final step involves cyclization of this hydrazone to form this compound .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Pirenoxine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding quinone derivative.
Reduction: Reduction of this compound can yield its hydroquinone form.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pirenoxine has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of heterocyclic chemistry and photochemistry.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: this compound is primarily used in ophthalmology for the treatment and prevention of cataracts.
Industry: This compound is used in the formulation of eye drops and other ophthalmic solutions.
Comparison with Similar Compounds
Pirenoxine is unique in its ability to interact with both selenite and calcium ions, making it particularly effective in preventing cataract formation. Similar compounds include:
Naphthalene derivatives: These compounds also have antioxidant properties but do not interact with selenite and calcium ions as effectively as this compound.
Quinone derivatives: These compounds can undergo similar oxidation and reduction reactions but lack the specific binding affinity for selenite and calcium ions.
This compound’s unique mechanism of action and its effectiveness in preventing cataract formation make it a valuable compound in ophthalmology.
Properties
IUPAC Name |
1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O5/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12/h1-6H,(H,18,19)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPNYGAWTYOBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51410-30-1 (hydrochloride salt) | |
Record name | Pirenoxine [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048335 | |
Record name | Pirenoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1043-21-6 | |
Record name | Pirenoxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1043-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirenoxine [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirenoxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15945 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pirenoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pirenoxine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRENOXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27L0EP6IZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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